![molecular formula C9H15N5 B1331537 N-Cyclohexyl-1,3,5-triazine-2,4-diamine CAS No. 645-20-5](/img/structure/B1331537.png)
N-Cyclohexyl-1,3,5-triazine-2,4-diamine
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Overview
Description
“N-Cyclohexyl-1,3,5-triazine-2,4-diamine” is a chemical compound with the molecular formula C9H15N5 . It has an average mass of 193.249 Da and a monoisotopic mass of 193.132751 Da .
Synthesis Analysis
A library of compounds with a similar structure, 6,N2-Diaryl-1,3,5-triazine-2,4-diamines, was prepared using a one-pot, microwave-assisted method from readily available cyanoguanidine, aromatic aldehydes, and arylamines . The three-component condensation of these reagents in the presence of hydrochloric acid was followed by the treatment with a base, which promoted a rearrangement of the dihydrotriazine ring and its dehydrogenative aromatization .Molecular Structure Analysis
The molecular structure of “N-Cyclohexyl-1,3,5-triazine-2,4-diamine” can be analyzed using various methods such as FT-IR, 1H, and 13C NMR spectra . Single-crystal X-ray diffraction can be used to investigate its molecular structure .Scientific Research Applications
N-Cyclohexyl-1,3,5-triazine-2,4-diamine: Scientific Research Applications
- Compounds with a triazine scaffold, such as N-Cyclohexyl-1,3,5-triazine-2,4-diamine, have been studied for their antiproliferative properties against various cancer cell lines. For example, related compounds have shown potent activity against MDA-MB-231 breast cancer cells .
- Triazine derivatives have demonstrated antibacterial activity against strains like E. coli, suggesting potential use as antibacterial agents in medical research .
- Triazine-based polymers have been synthesized and characterized, indicating applications in materials science for creating new types of polymers with specific properties .
- The compound’s properties may be utilized in life science research solutions, particularly in chromatography and mass spectrometry for analytical chemistry applications .
- The structural features of triazine compounds could be beneficial in the development of nanocomposites for various technological applications .
Anticancer Research
Antibacterial Agents
Polymer Synthesis
Chromatography and Mass Spectrometry
Nanocomposites
Supramolecular Chemistry
Future Directions
The future directions for “N-Cyclohexyl-1,3,5-triazine-2,4-diamine” could involve further exploration of its potential applications, particularly in the field of medicine given the therapeutic properties of similar 1,3,5-triazine-based compounds . More research could also be conducted to fully understand its chemical reactions and mechanism of action.
Mechanism of Action
Target of Action
N-Cyclohexyl-1,3,5-triazine-2,4-diamine, also known as N2-Cyclohexyl-1,3,5-triazine-2,4-diamine, has been found to have anticancer properties . The primary targets of this compound are cancer cells, particularly triple-negative MDA-MB-231 breast cancer cells . These cells are a subtype of breast cancer cells that lack the three most common types of receptors known to fuel most breast cancer growth–estrogen, progesterone, and the HER-2/neu gene .
Mode of Action
It has been observed that certain derivatives of this compound demonstratepotent anti-proliferative activity against MDA-MB-231 cells . This suggests that the compound may interact with its targets by inhibiting their proliferation, thereby preventing the growth and spread of cancer cells .
Biochemical Pathways
It has been shown to inhibit the migration, invasion, adhesion, and proliferation of MDA-MB-231 cells . This suggests that the compound may affect various biochemical pathways related to these processes.
Result of Action
The result of the action of N-Cyclohexyl-1,3,5-triazine-2,4-diamine is the inhibition of cancer cell growth . Specifically, it has been shown to have a strong inhibitory effect on the proliferation of MDA-MB-231 tumor xenografts in vivo . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer.
properties
IUPAC Name |
2-N-cyclohexyl-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5/c10-8-11-6-12-9(14-8)13-7-4-2-1-3-5-7/h6-7H,1-5H2,(H3,10,11,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEWDCMCTODBHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC=NC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30304245 |
Source
|
Record name | N-Cyclohexyl-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30304245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
645-20-5 |
Source
|
Record name | 645-20-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164931 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Cyclohexyl-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30304245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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